WKYMVM-NH2 TFA

FPR receptor family Receptor selectivity Calcium mobilization

Procure WKYMVM-NH2 TFA for definitive, receptor-specific studies. This all-L-amino acid hexapeptide (Trp-Lys-Tyr-Met-Val-Met-NH2) selectively activates FPRL1 (FPR2/ALX) and FPRL2 (FPR3) with no FPR1 crosstalk, a critical divergence from the multi-receptor D-Met analog WKYMVm. Validated in vivo (8 mg/kg DSS colitis model) and in neutrophil activation assays (EC50 75 nM superoxide production). The TFA salt is the standard, HPLC-purified preparation, ensuring consistent bioactivity for FPRL1-specific signaling research.

Molecular Formula C43H62F3N9O9S2
Molecular Weight 970.1 g/mol
Cat. No. B8210118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWKYMVM-NH2 TFA
Molecular FormulaC43H62F3N9O9S2
Molecular Weight970.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31-,32-,33-,34-,35-;/m0./s1
InChIKeyMYVYQWVNXDVTBW-CZPFDPCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WKYMVM-NH2 TFA: An FPRL1/FPRL2-Specific Hexapeptide Agonist for Procurement in Inflammation and Immunomodulation Research


WKYMVM-NH2 TFA (CAS: 1435781-74-0) is a synthetic hexapeptide that functions as a selective agonist for N-formyl peptide receptors FPRL1 (now FPR2/ALX) and FPRL2 (now FPR3) [1]. Unlike the closely related D-Met analog WKYMVm, WKYMVM-NH2 contains an all-L-amino acid sequence (Trp-Lys-Tyr-Met-Val-Met-NH2) and activates exclusively FPRL1 and FPRL2 without cross-reactivity at FPR1 [2]. The TFA (trifluoroacetate) salt form is the standard preparation available from commercial suppliers, arising from the HPLC purification process common to synthetic peptides [3].

Why Generic FPR Agonist Substitution Fails: Critical Distinctions Between WKYMVM-NH2 and WKYMVm


Within the WKYMVM/WKYMVm peptide family, generic substitution is not scientifically justifiable. The single stereochemical difference at the C-terminal methionine residue—L-Met in WKYMVM versus D-Met in WKYMVm—produces a fundamental divergence in receptor selectivity profiles [1]. WKYMVm activates FPR1, FPRL1, and FPRL2, whereas WKYMVM-NH2 activates exclusively FPRL1 and FPRL2 [2]. This receptor exclusivity has direct experimental consequences: studies using peptide antagonists demonstrate that WKYMVm-NH2 preferentially activates exocytosis via FPRL1 and not FPR1, the major receptor for N-formylated peptides such as fMLF [3]. Procurement of WKYMVM-NH2 TFA versus WKYMVm therefore constitutes a deliberate experimental design choice that determines which receptor pathways are engaged, rather than an interchangeable purchase.

WKYMVM-NH2 TFA: Quantified Differential Evidence Versus WKYMVm and fMLF


Receptor Selectivity: WKYMVM-NH2 Activates Exclusively FPRL1/FPRL2 Whereas WKYMVm Activates FPR1, FPRL1, and FPRL2

WKYMVM-NH2 exhibits exclusive activation of FPRL1 and FPRL2 receptors, whereas its D-Met analog WKYMVm activates all three FPR family members (FPR1, FPRL1, and FPRL2) [1]. In HL-60 cells transfected with individual FPR family receptors, calcium flux measurements demonstrated that WKYMVM-NH2 induced calcium mobilization in HL-60-FPRL1 and HL-60-FPRL2 cells but produced no response in HL-60-FPR cells [2]. This represents a qualitative difference in receptor engagement profile rather than merely a quantitative potency difference, defining WKYMVM-NH2 as an FPRL1/FPRL2-selective tool compound.

FPR receptor family Receptor selectivity Calcium mobilization

FPRL1 Receptor Affinity: WKYMVM-NH2 EC50 of 2 nM in HL-60-FPRL1 Cells

WKYMVM-NH2 demonstrates high-affinity activation of FPRL1, with a half-maximal effective concentration (EC50) of 2 nM for calcium mobilization in HL-60 cells stably expressing FPRL1 [1]. In comparison, the D-Met analog WKYMVm activates FPRL1 with an EC50 of 3 nM in the same assay system [2]. For context against the classical FPR agonist fMLF, WKYMVm (the D-Met analog) induces optimal chemotaxis at 1 nM while fMLF requires 100 nM, representing a 100-fold potency differential in mouse FPR-expressing cells [3]. While direct WKYMVM-NH2 versus fMLF FPRL1 comparisons are not available in the primary literature, the class-level potency advantage of the WKYMVM scaffold over fMLF is well established.

FPRL1/FPR2 Receptor binding affinity Calcium mobilization

FPRL2 Receptor Activation: WKYMVM-NH2 EC50 of 80 nM with Distinct Functional Profile

WKYMVM-NH2 activates FPRL2 (the orphan monocyte-expressed chemoattractant receptor, now designated FPR3) with an EC50 of 80 nM in calcium mobilization assays using HL-60-FPRL2 transfected cells [1]. In comparison, WKYMVm activates FPRL2 with an EC50 of approximately 3 nM in the same system [2]. Notably, WKYMVM-NH2 induces optimal chemotactic migration in FPRL2-expressing HL-60 cells at concentrations of 10-50 nM [3], demonstrating that functional cellular responses occur within a therapeutically relevant nanomolar concentration range despite the higher EC50 value for calcium mobilization. Replacement of the C-terminal L-Met with D-Met (as in WKYMVm) significantly reduces binding to FPRL2 , underscoring the importance of the native L-configuration for this receptor interaction.

FPRL2/FPR3 Orphan receptor Chemotaxis

Superoxide Production: WKYMVM-NH2 Triggers Neutrophil Oxidative Burst with EC50 of 75 nM

WKYMVM-NH2 stimulates superoxide production in human neutrophils with an EC50 of 75 nM [1]. This functional readout of NADPH oxidase activation represents a key effector mechanism in neutrophil-mediated host defense. In comparative studies, the D-Met analog WKYMVm-NH2 is also characterized as a powerful stimulator of superoxide production in mouse neutrophils, with signaling involving phosphoinositide 3-kinase, protein kinase C, phospholipase C, and store-operated calcium influx [2]. Peptide antagonist studies indicate that WKYMVm-NH2 preferentially activates exocytosis via FPRL1 and not FPR1, the major receptor for N-formylated peptides such as fMLF [3]. This suggests that superoxide production triggered by WKYMVM-NH2 proceeds predominantly through FPRL1-mediated pathways rather than FPR1-dependent mechanisms, distinguishing its functional profile from pan-FPR agonists like fMLF.

Neutrophil activation Superoxide generation NADPH oxidase

In Vivo Efficacy in DSS Colitis Model: WKYMVM-NH2 TFA at 8 mg/kg Ameliorates Disease Parameters

WKYMVM-NH2 TFA demonstrates therapeutic efficacy in the DSS (dextran sulfate sodium)-induced murine colitis model at a dose of 8 mg/kg administered subcutaneously six times over a 5-day period (12-hour intervals) . Treatment significantly attenuated DSS-induced increases in both bleeding score and stool score, objective measures of colitis severity [1]. At the molecular level, WKYMVM-NH2 TFA modulated cytokine profiles, affecting levels of IL-17, IFN-γ, IL-6, IL-1β, and TNF-α in the DSS colitis model . Mechanistically, the therapeutic effect of the WKYMVm scaffold against ulcerative colitis is strongly inhibited by the FPR2 antagonist WRWWWW [2], confirming FPR2 (FPRL1) as the primary mediator of the anti-inflammatory effect and distinguishing this mechanism from FPR1-dependent pathways activated by fMLF.

Inflammatory bowel disease DSS colitis Cytokine modulation

TFA Salt Form: Standard Preparation with 99% Purity Specification for Reproducible Research

WKYMVM-NH2 TFA is supplied as the trifluoroacetate salt form with a purity specification of ≥99% [1]. The TFA salt is the predominant form of synthetic peptides available commercially, arising directly from the HPLC purification process that employs trifluoroacetic acid as the mobile phase modifier [2]. While acetate salts are sometimes preferred for cell-based assays due to lower cytotoxicity concerns, TFA salt forms represent the standard for most research applications and provide advantages in stability and solubility during storage [3]. The molecular formula of WKYMVM-NH2 TFA is C43H62F3N9O9S2, with a molecular weight of 970.14 g/mol . For procurement, the TFA content typically ranges from 10-30% of the total mass, which researchers must account for when calculating effective peptide concentration in experimental solutions.

Peptide salt form TFA counterion Procurement specification

WKYMVM-NH2 TFA: Validated Research Application Scenarios Based on Quantitative Evidence


FPRL1/FPRL2-Specific Signaling Studies Requiring FPR1 Exclusion

WKYMVM-NH2 TFA is the preferred tool compound for experiments requiring selective activation of FPRL1 (FPR2/ALX) and FPRL2 (FPR3) without concurrent FPR1 stimulation. Unlike WKYMVm, which activates all three FPR family members with EC50 values of 75 pM (FPR1), 3 nM (FPRL1), and approximately 3 nM (FPRL2), WKYMVM-NH2 activates exclusively FPRL1 (EC50 = 2 nM) and FPRL2 (EC50 = 80 nM) with zero detectable FPR1 activation in calcium flux assays [1]. This receptor exclusivity is critical for studies examining FPRL1-specific signaling pathways, ligand-biased signaling at FPRL1, or the functional biology of the orphan receptor FPRL2 without confounding FPR1-mediated responses [2].

Neutrophil Activation and Oxidative Burst Assays

WKYMVM-NH2 TFA serves as a validated positive control and experimental stimulus for neutrophil activation studies. The compound triggers superoxide production in human neutrophils with an EC50 of 75 nM [1] and induces chemotactic migration in FPRL2-expressing HL-60 cells with optimal effects at 10-50 nM [2]. For experiments requiring quantitative comparison of neutrophil effector functions, the established EC50 values provide reference points for dose-response curve design. The preferential activation of exocytosis via FPRL1 rather than FPR1 distinguishes WKYMVM-NH2 from fMLF-based neutrophil stimulation protocols [3].

In Vivo Inflammatory Bowel Disease Models

WKYMVM-NH2 TFA has demonstrated therapeutic efficacy in the DSS-induced murine colitis model, establishing a validated in vivo application. The established dosing regimen—8 mg/kg administered subcutaneously six times over 5 days at 12-hour intervals—significantly attenuates disease severity as measured by bleeding score and stool score [1]. The mechanism is confirmed to be FPR2 (FPRL1)-dependent, as the therapeutic effect is inhibited by the FPR2 antagonist WRWWWW [2]. This validated in vivo model provides a reference framework for studies investigating FPRL1-mediated anti-inflammatory mechanisms in intestinal inflammation, with the quantified cytokine modulation (IL-17, IFN-γ, IL-6, IL-1β, TNF-α) offering specific molecular endpoints [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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